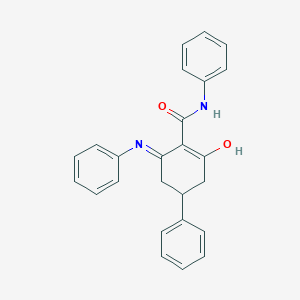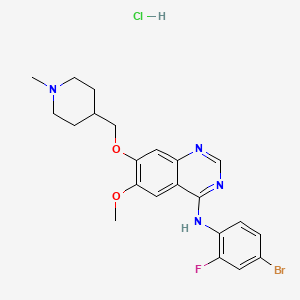
Vandetanib hydrochloride
Overview
Description
Vandetanib hydrochloride is an orally active inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is used to treat medullary thyroid cancer that cannot be treated with surgery or that has already spread to different parts of the body .
Molecular Structure Analysis
Vandetanib hydrochloride is a potent inhibitor of VEGFR2/KDR tyrosine kinase activity with IC 50 of 40 nM. It also has some additional activity against the tyrosine kinase activity of VEGFR3/FLT4 (IC 50 =110 nM) and EGFR/HER1 (IC 50 =500 nM) .Chemical Reactions Analysis
Vandetanib hydrochloride undergoes several metabolic reactions, including N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . It also forms conjugates with glucuronic acid .Physical And Chemical Properties Analysis
Vandetanib hydrochloride has a molecular formula of C22H25BrClFN4O2 and a molecular weight of 511.81 . It is a potent, orally active inhibitor of VEGFR2/KDR tyrosine kinase activity .Scientific Research Applications
1. Cancer Therapeutics
Vandetanib has been investigated for its potential in cancer therapy due to its dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Studies have explored its efficacy in various cancer models, including:
- Colon Cancer: Vandetanib exhibited significant antitumor efficacy in a murine xenograft model of human colon cancer, especially when administered in higher, sustained concentrations, either alone or in combination with irinotecan. This was linked to its effects on tumor vasculature and EGFR signaling (Troiani et al., 2007).
- Neuroblastoma: The drug demonstrated potential as a treatment for cisplatin-resistant neuroblastoma, significantly inhibiting cell proliferation, colony formation, and invasion. It was as effective as high-dose cisplatin in impairing tumor growth without causing severe liver toxicity (Li, Yang, & Wei, 2018).
- Ovarian Carcinoma: Vandetanib enhanced the antitumor activity of paclitaxel in a xenograft model of human ovarian carcinoma, improving survival and reducing tumor burden. This was attributed to changes in tumor vasculature and drug distribution (Cesca et al., 2009).
2. Modulating Drug Efflux and Enhancing Brain Accumulation
Vandetanib has been studied for its ability to enhance drug accumulation in the brain by modulating efflux transporters at the blood-brain barrier (BBB):
- Brain Tumor Treatment: It was observed that co-administration of vandetanib with m-TOR inhibitors, like everolimus, significantly enhanced brain accumulation of the drug, potentially providing a synergistic pharmacological effect for treating brain tumors. This effect was attributed to the modulation of P-gp and BCRP mediated efflux of vandetanib at the BBB (Minocha et al., 2012).
3. Potential in Treating COVID-19
Recent studies have explored the potential of vandetanib in treating COVID-19 due to its anti-inflammatory properties:
- Mitigating Cytokine Storm: Vandetanib reduced inflammatory cytokines and mitigated COVID-19 in infected mice. It significantly reduced levels of IL-6, IL-10, TNF-α, and inflammatory cell infiltrates in the lungs but did not reduce viral load. This suggests its potential as a therapeutic candidate to block the COVID-19 cytokine storm (Puhl et al., 2022).
4. Impact on Pharmacokinetics and Drug Delivery
Vandetanib's impact on pharmacokinetics and drug delivery systems has also been a subject of research:
- Drug Delivery Systems: Vandetanib-eluting radiopaque beads were evaluated for their pharmacokinetics, safety, and toxicity following intra-arterial hepatic artery administration in healthy swine. The study demonstrated a low systemic exposure and sustained delivery of vandetanib to target tissues following embolization, without obvious systemic toxicity (Denys et al., 2017).
Safety And Hazards
Vandetanib hydrochloride can cause serious side effects, including fast or pounding heartbeats, wheezing, dry cough, shortness of breath, severe or ongoing diarrhea, unusual bruising or bleeding, and high blood pressure . It can also cause signs of a stroke, such as sudden numbness or weakness, confusion, trouble speaking, sudden severe headache, or problems with vision or balance .
Future Directions
Vandetanib hydrochloride has shown promise in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vandetanib hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



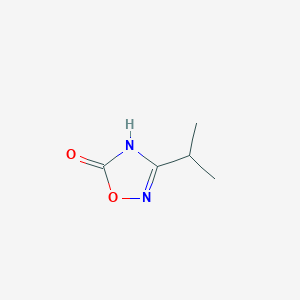
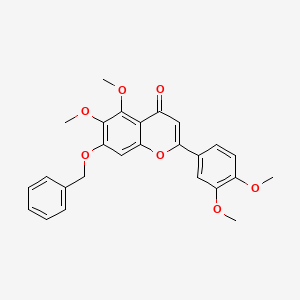
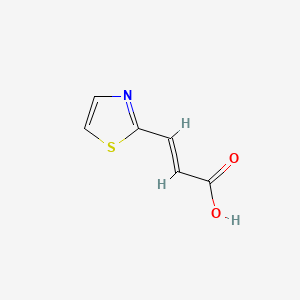
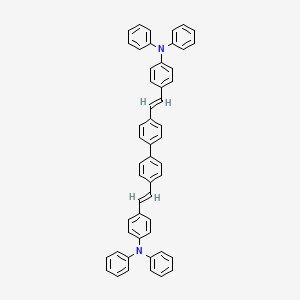
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)
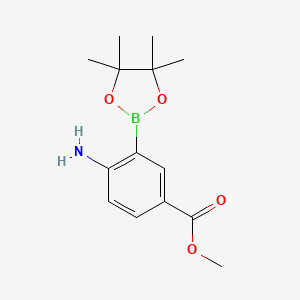
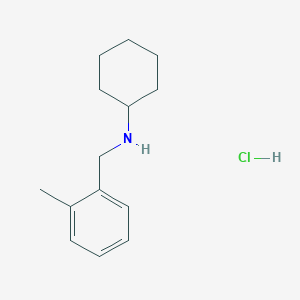
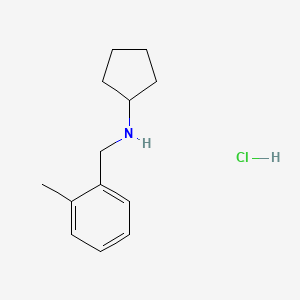
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
